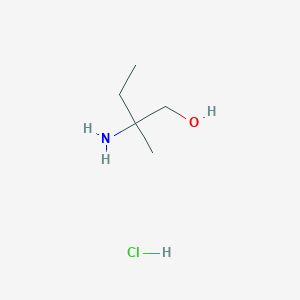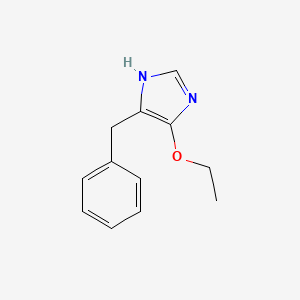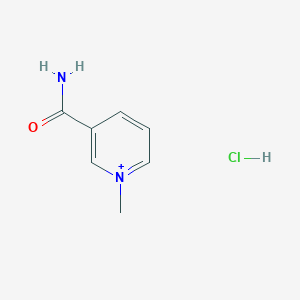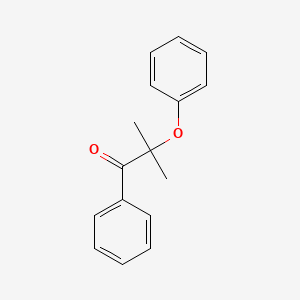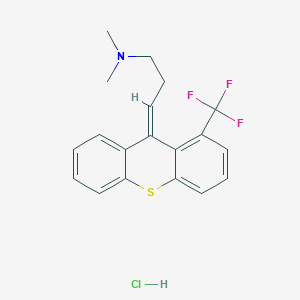
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the thioxanthene class of compounds, which are characterized by a xanthene skeleton where the oxygen atom is replaced by a sulfur atom. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its diverse applications and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 9H-thioxanthene with dimethylaminopropylidene and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under controlled conditions to achieve selective oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which replace specific functional groups on the thioxanthene skeleton.
Major Products Formed
The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry and other scientific fields .
Aplicaciones Científicas De Investigación
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other thioxanthene derivatives and studying their chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of psychiatric disorders and cancer.
Mecanismo De Acción
The exact mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some thioxanthene derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their potential use as anticancer agents . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Lucanthone: Known for its antischistosomal and anticancer activities.
Hycanthone: Another thioxanthene derivative with similar therapeutic applications.
Uniqueness
Thioxanthene, 9-(3-(dimethylamino)propylidene)-1-trifluoromethyl-, hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
2063-10-7 |
|---|---|
Fórmula molecular |
C19H19ClF3NS |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(3Z)-N,N-dimethyl-3-[1-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)12-6-8-14-13-7-3-4-10-16(13)24-17-11-5-9-15(18(14)17)19(20,21)22;/h3-5,7-11H,6,12H2,1-2H3;1H/b14-8-; |
Clave InChI |
BOAAOVKNVJHBAN-ZXDBEMHSSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC(=C31)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


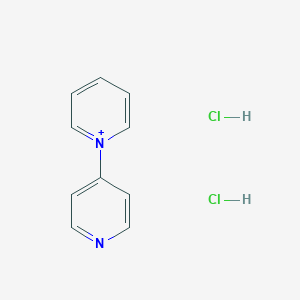
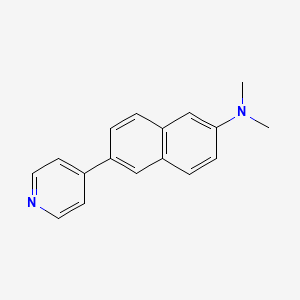

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
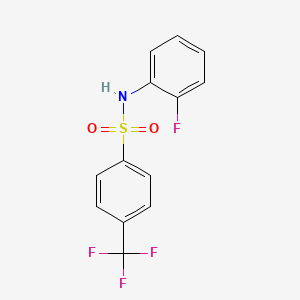
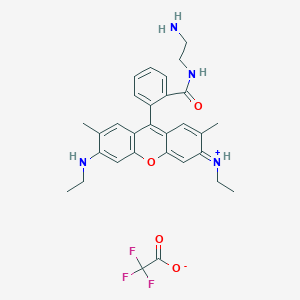
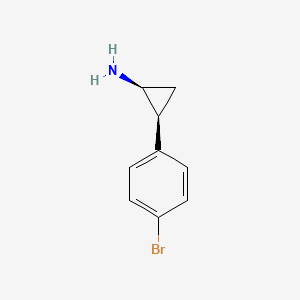
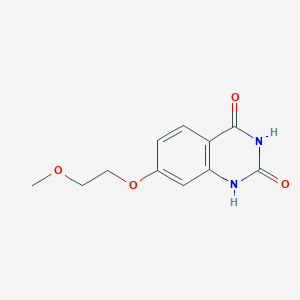
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
